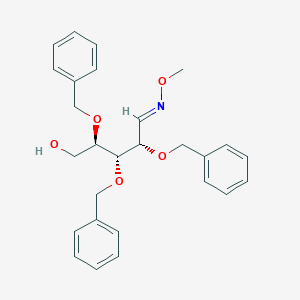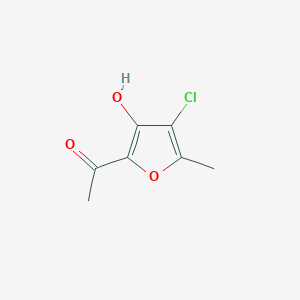
1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone is a synthetic organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-hydroxy-5-methylfuran with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the acylation process.
Another method involves the use of 4-chloro-3-hydroxy-5-methylfuran-2-carboxylic acid as a starting material. This compound can be converted to the desired ethanone derivative through a decarboxylation reaction, often using heat and a suitable decarboxylation catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 1-(4-Chloro-3-oxo-5-methylfuran-2-yl)ethanone.
Reduction: 1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanol.
Substitution: 1-(4-Amino-3-hydroxy-5-methylfuran-2-yl)ethanone.
Applications De Recherche Scientifique
1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and hydroxy groups can form hydrogen bonds or participate in other interactions with target molecules, influencing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chloro-3-hydroxy-5-methylphenyl)ethanone: Similar structure but with a phenyl ring instead of a furan ring.
1-(4-Bromo-3-hydroxy-5-methylfuran-2-yl)ethanone: Similar structure but with a bromo substituent instead of a chloro substituent.
1-(4-Chloro-3-methoxy-5-methylfuran-2-yl)ethanone: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
1-(4-Chloro-3-hydroxy-5-methylfuran-2-yl)ethanone is unique due to the combination of its chloro, hydroxy, and methyl substituents on the furan ring. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
861357-60-0 |
|---|---|
Formule moléculaire |
C7H7ClO3 |
Poids moléculaire |
174.58 g/mol |
Nom IUPAC |
1-(4-chloro-3-hydroxy-5-methylfuran-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClO3/c1-3(9)7-6(10)5(8)4(2)11-7/h10H,1-2H3 |
Clé InChI |
ISKMXCWXUPLBBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(O1)C(=O)C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


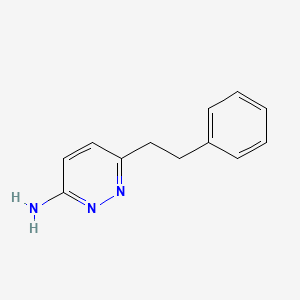
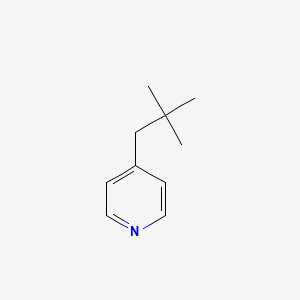
![[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate](/img/structure/B12854495.png)
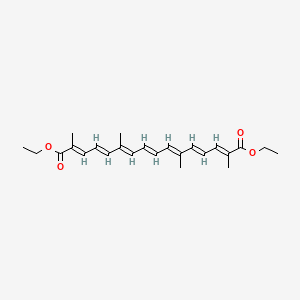
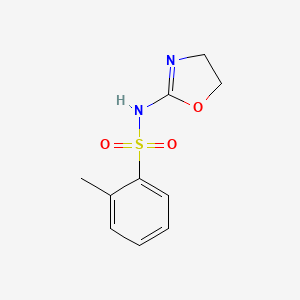

![2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B12854513.png)
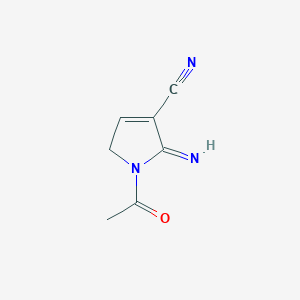
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
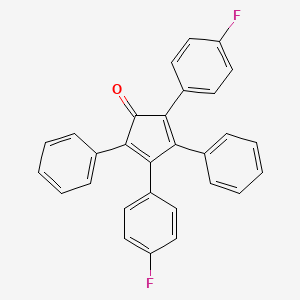
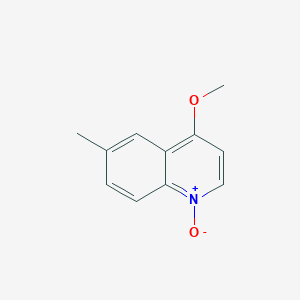
![Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B12854556.png)
